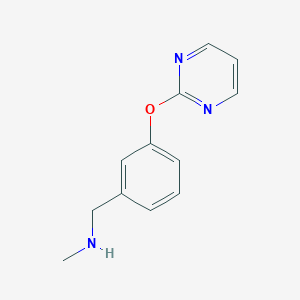
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine, also known as DPTMP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine is not fully understood, but it is believed to involve the formation of a complex between the compound and metal ions. This complex formation results in a change in the fluorescence properties of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine, which can be used for the detection of metal ions.
Biochemische Und Physiologische Effekte
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has been shown to have low toxicity and is not known to have any significant physiological effects. However, the compound has been shown to have potential applications in the detection of metal ions in biological samples and as a drug delivery agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine in laboratory experiments is its high selectivity for metal ions. This compound has been shown to selectively bind to various metal ions, which can be useful for the detection of these metal ions in biological samples. Additionally, 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has low toxicity and can be used as a safe and effective drug delivery agent.
However, one of the limitations of using 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine in laboratory experiments is its limited solubility in organic solvents. This can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine. One potential area of research is the development of new methods for the synthesis of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine. This could involve the use of new starting materials or the development of new reaction conditions to improve the yield and purity of the compound.
Another potential area of research is the development of new applications for 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine. This could involve the use of the compound as a fluorescent probe for the detection of other metal ions or the development of new drug delivery systems using 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine.
Conclusion
In conclusion, 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. There are several future directions for research involving 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine, including the development of new synthesis methods and the exploration of new applications for the compound.
Synthesemethoden
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine can be synthesized using various methods, including the reaction of 1,2,4,5-tetramethyl-3-nitrobenzene with diethyl malonate, followed by reduction of the resulting nitro compound with hydrogen gas. Another method involves the reaction of 1,2,4,5-tetramethyl-3-nitrobenzene with ethyl acetoacetate, followed by reduction with hydrogen gas. The resulting 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine compound is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to various metal ions, including copper, zinc, and iron, and can be used for the detection of these metal ions in biological samples.
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has also been studied for its potential use as a drug delivery agent. This compound has been shown to have good solubility in water and can be used to encapsulate hydrophobic drugs for targeted drug delivery. Additionally, 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has been shown to have low toxicity and can be used as a safe and effective drug delivery agent.
Eigenschaften
CAS-Nummer |
64482-94-6 |
|---|---|
Produktname |
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine |
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
1,2,2,3-tetramethylperimidine |
InChI |
InChI=1S/C15H18N2/c1-15(2)16(3)12-9-5-7-11-8-6-10-13(14(11)12)17(15)4/h5-10H,1-4H3 |
InChI-Schlüssel |
MWDXCMRAXBNEEH-UHFFFAOYSA-N |
SMILES |
CC1(N(C2=CC=CC3=C2C(=CC=C3)N1C)C)C |
Kanonische SMILES |
CC1(N(C2=CC=CC3=C2C(=CC=C3)N1C)C)C |
Andere CAS-Nummern |
64482-94-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)





![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)



